molecular formula C20H23BrN2O5S B2674298 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 921926-99-0

4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Cat. No. B2674298
CAS RN: 921926-99-0
M. Wt: 483.38
InChI Key: AIVIXPJPAPEHSZ-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide” is a chemical compound . It is a product of heterocyclization .


Synthesis Analysis

The synthesis of this compound involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several heterocyclic rings .


Chemical Reactions Analysis

The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements . o-Quinone methide, generated from the Mannich base, plays the role of diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .


Physical And Chemical Properties Analysis

The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Synthesis and Structural Insights

  • A study on the Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines revealed a process for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors. The study highlighted the formation of a bromonium ylide as a key intermediate, suggesting potential applications in synthetic organic chemistry (He et al., 2016).

Biological Activity and Applications

  • Research on Tetrahydroisoquinolinyl Benzamides as ligands for σ receptors showed that certain structural modifications in the tetrahydroisoquinoline ring can significantly affect receptor affinity. This study presents insights into the design of receptor-specific ligands, potentially useful in developing therapeutic agents (Xu, Lever, & Lever, 2007).

  • Another study focusing on the Effect of Structural Modification in Aminobutyl-benzamides explored the significance of the amine portion on σ1 and σ2 receptors' binding affinity and selectivity. Findings from this research could aid in the development of more selective σ receptor ligands for therapeutic use (Fan, Lever, & Lever, 2011).

Advanced Organic Synthesis Techniques

  • A report on Visible Light-Promoted Synthesis of isoquinoline derivatives through a tandem radical cyclization and sulfonylation reaction showcases a novel method for constructing heterocyclic compounds. Such techniques are valuable for synthesizing complex organic molecules with potential pharmaceutical applications (Liu et al., 2016).

Potential Antitumor Activities

  • The synthesis and evaluation of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives for antitumor activity indicated that specific substitutions on the isoquinoline ring could lead to compounds with significant antineoplastic effects. Such research contributes to the ongoing search for new cancer therapies (Liu, Lin, Penketh, & Sartorelli, 1995).

properties

IUPAC Name

4-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVIXPJPAPEHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

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